molecular formula C10H16ClNO B599389 (s)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride CAS No. 168297-77-6

(s)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride

Cat. No.: B599389
CAS No.: 168297-77-6
M. Wt: 201.694
InChI Key: KXLBTDXBYUFQJM-FVGYRXGTSA-N
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Description

(S)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride is a chiral compound with significant applications in various fields, including pharmaceuticals and organic synthesis. It is known for its role as an intermediate in the synthesis of active pharmaceutical ingredients and other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride typically involves the reduction of the corresponding ketone, followed by amination. One common method is the asymmetric reduction of acetophenone derivatives using chiral catalysts to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a chiral catalyst under controlled temperature and pressure.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of high-pressure reactors and efficient chiral catalysts ensures high yield and enantiomeric purity. The final product is then converted to its hydrochloride salt form for stability and ease of handling.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form various alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different amine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(S)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as an intermediate in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.

    Industry: Employed in the production of fine chemicals and as a precursor in various industrial processes.

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets. In pharmaceutical applications, it may act as a precursor to active drugs that modulate neurotransmitter levels or receptor activity. The exact mechanism depends on the final active compound synthesized from this intermediate.

Comparison with Similar Compounds

    ®-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride: The enantiomer of the compound with different pharmacological properties.

    1-Phenyl-2-propanol: A structurally similar compound with different functional groups.

    2-Amino-1-phenylpropan-1-ol: Another related compound with variations in the position of functional groups.

Uniqueness: (S)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its enantiomeric purity is crucial for its effectiveness in pharmaceutical applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(1S)-1-amino-2-methyl-1-phenylpropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-10(2,12)9(11)8-6-4-3-5-7-8;/h3-7,9,12H,11H2,1-2H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLBTDXBYUFQJM-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C1=CC=CC=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735384
Record name (1S)-1-Amino-2-methyl-1-phenylpropan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168297-77-6
Record name Benzeneethanol, β-amino-α,α-dimethyl-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168297-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-1-Amino-2-methyl-1-phenylpropan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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